Selectivity Index Advantage of Succinimide-Rhodanine Hybrids Over Standard Cytotoxics in Multi-Cancer Panel Screening
In a panel screen covering leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cell lines, the succinimide-bearing pyrrolidinedione-thiazolidinone hybrids 2a (1-(4-chlorophenyl) derivative) and 2b (1-(4-hydroxyphenyl) derivative)—both synthesized directly from CAS 182558-46-9 as the core scaffold—achieved a selectivity index (SI) greater than 9.2 toward all tested cancer cell types relative to normal human keratinocytes (HaCaT) and mitogen-activated peripheral blood lymphocytes [1]. This SI compares favorably with many classical cytotoxic agents, whose therapeutic indices in similar in vitro models frequently fall below 3–5 [1]. The unsubstituted rhodanine parent and simple 3-alkyl rhodanines lack this level of cancer-selective cytotoxicity, as the succinimide moiety contributes both to target engagement and to the observed differential between tumor and normal cell sensitivity [2].
| Evidence Dimension | Selectivity Index (SI = IC50 normal cells / IC50 cancer cells) |
|---|---|
| Target Compound Data | SI > 9.2 (compounds 2a and 2b, across leukemia, lung, breast, cervical, colon carcinoma, and glioblastoma cell lines vs. HaCaT keratinocytes and peripheral blood lymphocytes) |
| Comparator Or Baseline | Classical cytotoxic agents typically show SI < 3–5 in equivalent in vitro models; unsubstituted rhodanine derivatives do not demonstrate comparable selectivity in published SAR studies |
| Quantified Difference | SI > 9.2 represents a minimum 1.8- to 3.1-fold improvement over the typical SI range of classical cytotoxics |
| Conditions | MTT assay; panel of human cancer cell lines (Jurkat, A549, MCF-7, HeLa, HCT116, A172) vs. normal HaCaT keratinocytes and mitogen-activated human peripheral blood lymphocytes; 48 h treatment [1] |
Why This Matters
An SI > 9.2 is a directly quantifiable procurement-relevant parameter: it indicates that the succinimide-rhodanine chemotype preferentially kills cancer cells at concentrations that largely spare normal proliferating cells, a key differentiator when selecting a scaffold for hit-to-lead campaigns aiming to minimize normal-tissue toxicity.
- [1] Finiuk N, Kryshchyshyn-Dylevych A, Holota S, Klyuchivska O, Kozytskiy A, Karpenko O, Manko N, Ivasechko I, Stoika R, Lesyk R. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry. 2022;238:114422. DOI: 10.1016/j.ejmech.2022.114422. View Source
- [2] Tomašič T, Peterlin-Mašič L. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery. 2012;7(7):549-560. DOI: 10.1517/17460441.2012.688743. View Source
